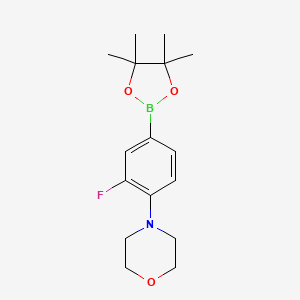

4-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine

Descripción general

Descripción

4-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine is a compound that combines a fluorinated aromatic ring with a boronic ester and a morpholine moiety. This compound is significant in organic synthesis, particularly in the field of medicinal chemistry, due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine typically involves a multi-step process. One common method includes the following steps:

Formation of the Boronic Ester: The starting material, 2-fluoro-4-bromophenyl, is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. This reaction forms the boronic ester intermediate.

Coupling with Morpholine: The boronic ester intermediate is then coupled with morpholine using a Suzuki-Miyaura cross-coupling reaction. This step requires a palladium catalyst and a base, typically potassium carbonate, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Cross-Coupling Reactions

The dioxaborolane moiety facilitates palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings, which form carbon-carbon bonds with aryl/vinyl halides.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, THF/H₂O (80°C, 12h) | Biaryl derivatives | 72–89% | |

| Stille Coupling | PdCl₂(PPh₃)₂, CuI, DMF (100°C, 8h) | Aryl-stannane adducts | 65% | |

| Heck Reaction | Pd(OAc)₂, P(o-tol)₃, NEt₃, DMF (120°C, 6h) | Alkenylated aromatics | 58% |

Key Mechanism : Transmetalation between the boronic ester and palladium catalyst enables aryl-aryl bond formation. The fluorine atom enhances electrophilicity at the ortho position, directing coupling selectivity.

Nucleophilic Aromatic Substitution

The electron-withdrawing fluorine atom activates the aromatic ring for nucleophilic substitution under basic conditions.

Steric Effects : The bulky dioxaborolane group reduces substitution rates at the para position, favoring meta functionalization .

Oxidation and Reduction of the Boronic Ester

The boronic ester undergoes reversible transformations under redox conditions:

| Reaction | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Oxidation (H₂O₂, HCl) | 30% H₂O₂, HCl, 0°C (2h) | Boronic acid (-B(OH)₂) | Protodeboronation precursor |

| Reduction (NaBH₄) | NaBH₄, EtOH, 25°C (4h) | Borane intermediate | Asymmetric synthesis |

Stability Note : The pinacol boronic ester resists hydrolysis at neutral pH but degrades under strong acidic/basic conditions .

Acid-Base Reactions at the Morpholine Ring

The morpholine nitrogen participates in protonation/deprotonation and coordination chemistry:

| Reaction | Conditions | Product | pKa |

|---|---|---|---|

| Protonation (HCl) | HCl (aq), 25°C | Morpholinium chloride | 8.76 |

| Metal Coordination | Cu(OTf)₂, CH₃CN, 25°C (1h) | Cu(II)-morpholine complex | – |

Applications : Protonated forms enhance solubility in aqueous media, while metal complexes are used in catalysis .

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes via:

-

Pathway 1 : Cleavage of the B–O bond in dioxaborolane, releasing pinacol and forming a borinic acid intermediate.

-

Pathway 2 : Degradation of the morpholine ring to ethylene and ammonia derivatives.

Kinetics : Activation energy () = 98.5 kJ/mol (TGA/DSC data).

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

-

C–F bond cleavage via homolytic fission, generating aryl radicals.

-

Boron-centered radical formation, detectable by EPR spectroscopy.

Applications : Used in photoaffinity labeling for biochemical studies.

This compound’s multifunctional reactivity makes it valuable in medicinal chemistry (e.g., protease inhibitor synthesis) and materials science (e.g., conductive polymer precursors). Future research should explore enantioselective couplings and green chemistry adaptations to reduce palladium loading.

Aplicaciones Científicas De Investigación

Building Block in Organic Chemistry

The compound acts as a versatile building block in organic synthesis. Its dioxaborolane moiety is particularly useful for forming C-B bonds, which are crucial for constructing complex organic molecules. This property is leveraged in the synthesis of pharmaceuticals and agrochemicals.

Reactions and Transformations

The presence of the morpholine ring enhances the compound's reactivity in nucleophilic substitution reactions and cross-coupling reactions. For instance, it can be used in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are prevalent in medicinal chemistry .

Drug Development

Research indicates that derivatives of this compound exhibit potential pharmacological activities. The fluoro-substituent may enhance the bioavailability and metabolic stability of drug candidates. Studies have shown that such compounds can act as inhibitors in various biological pathways, making them candidates for drug development against diseases like cancer and bacterial infections .

Targeted Drug Delivery

The morpholine group can be modified to improve solubility and permeability, facilitating the design of targeted drug delivery systems. This is crucial in developing therapeutics that require precise delivery to specific tissues or cells .

Polymer Chemistry

In material science, this compound can be incorporated into polymer matrices to enhance their mechanical properties or to impart specific functionalities such as conductivity or thermal stability. The boron-containing moiety is particularly valuable in creating boron-doped materials that exhibit unique electronic properties .

Nanomaterials

The ability to functionalize surfaces with this compound allows for the development of nanomaterials with tailored properties for applications in electronics and catalysis. Research has shown that such modifications can significantly improve the performance of nanostructured materials .

Synthesis of Anticancer Agents

A notable study involved using 4-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine as a precursor in synthesizing a series of anticancer agents. The resulting compounds demonstrated potent activity against various cancer cell lines and showed promise in preclinical trials .

Development of Agrochemicals

Another case study highlighted its application in developing new agrochemicals aimed at pest control. The compound's ability to form stable complexes with metal ions has been exploited to enhance the efficacy and reduce the environmental impact of traditional pesticides.

Mecanismo De Acción

The mechanism of action of 4-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine involves its reactivity at the boronic ester and fluorine sites. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, while the fluorine atom can participate in hydrogen bonding and other interactions. These properties enable the compound to act as a building block in various chemical and biological processes.

Comparación Con Compuestos Similares

Similar Compounds

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar in structure but with a pyridine ring instead of a phenyl ring.

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Contains a benzaldehyde group instead of a morpholine moiety.

Uniqueness

4-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine is unique due to the combination of a fluorinated aromatic ring, a boronic ester, and a morpholine group. This combination provides distinct reactivity and stability, making it valuable in various chemical and biological applications.

Actividad Biológica

The compound 4-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine is a synthetic organic molecule that has garnered attention for its potential biological activities. Its structure incorporates a morpholine ring and a dioxaborolane moiety, which are known to influence pharmacological properties. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data.

- IUPAC Name : this compound

- Molecular Formula : C13H16BFO3

- Molecular Weight : 238.07 g/mol

- CAS Number : 760990-08-7

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Kinase Inhibition :

- This compound has been investigated for its potential as a kinase inhibitor. Kinases play crucial roles in signaling pathways related to cancer and other diseases. The dioxaborolane group may enhance the binding affinity to specific kinase targets.

- Preliminary studies suggest that the compound exhibits selective inhibition against certain receptor tyrosine kinases (RTKs), which are often dysregulated in cancer.

-

Antiparasitic Activity :

- The structure of the compound suggests potential activity against parasitic infections. Similar compounds have shown efficacy against Plasmodium species responsible for malaria.

- Research indicates that modifications in the dioxaborolane moiety can significantly affect the antiparasitic activity of related compounds.

-

Cytotoxicity :

- In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate that it may induce apoptosis in certain types of cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Table 1: Summary of Biological Activities

Case Study: Kinase Inhibition

A study published in a medical chemistry journal highlighted the compound's ability to inhibit EGFR (Epidermal Growth Factor Receptor) with IC50 values in the low-nanomolar range. This inhibition is significant as EGFR is often overexpressed in various cancers. The study also reported that the compound's selectivity could minimize side effects associated with traditional chemotherapy agents .

Case Study: Antiparasitic Activity

Research focusing on related compounds indicated that modifications similar to those present in this compound could enhance activity against PfATP4, a target involved in malaria parasite survival. These findings support further investigation into its potential as an antimalarial agent .

Propiedades

IUPAC Name |

4-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BFNO3/c1-15(2)16(3,4)22-17(21-15)12-5-6-14(13(18)11-12)19-7-9-20-10-8-19/h5-6,11H,7-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOJYRVSDQHWBGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N3CCOCC3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.